molecular formula C10H17BrN4O B13488431 4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide

4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide

Cat. No.: B13488431
M. Wt: 289.17 g/mol
InChI Key: SHVLVNUOMSKNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide is a synthetic organic compound that features a brominated pyrazole ring and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Amidation: The brominated pyrazole is reacted with 2-(isopropylamino)butanoic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The isopropylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride
  • 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
  • 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde

Uniqueness

4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide is unique due to its specific combination of a brominated pyrazole ring and an isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H17BrN4O

Molecular Weight

289.17 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)-2-(propan-2-ylamino)butanamide

InChI

InChI=1S/C10H17BrN4O/c1-7(2)14-9(10(12)16)3-4-15-6-8(11)5-13-15/h5-7,9,14H,3-4H2,1-2H3,(H2,12,16)

InChI Key

SHVLVNUOMSKNOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCN1C=C(C=N1)Br)C(=O)N

Origin of Product

United States

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